2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid
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Overview
Description
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the IUPAC name 2-(4-amino-1-piperidinyl)isonicotinic acid dihydrochloride . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .Molecular Structure Analysis
The InChI code for 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is 1S/C11H15N3O2.2ClH/c12-9-2-5-14 (6-3-9)10-7-8 (11 (15)16)1-4-13-10;;/h1,4,7,9H,2-3,5-6,12H2, (H,15,16);2*1H . This indicates the presence of a piperidine ring and a pyridine ring in the molecule.Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 294.18 .Scientific Research Applications
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Pharmaceutical Chemistry
- Pyridine and piperidine derivatives play a significant role in the pharmaceutical industry .
- Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
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Medicinal Chemistry
- Nitrogen heterocycles are significant in synthesizing complex molecules, which can be seen in the development of dipeptidyl peptidase IV inhibitors.
- Pyrrolidine-2,4-diones, analogous to amino acids, have been synthesized with N-acylated, O-alkylated pyrrolin-2-ones in high yield and excellent enantiopurity.
- These dipeptide analogues adopt a linear, extended conformation, demonstrating their potential in medicinal chemistry and drug design.
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Cancer Research
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Chemical Synthesis
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Pharmacological Applications
- Piperidine derivatives have been extensively studied for their pharmacological applications .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Nutrition and Health
-
Chemical Synthesis
-
Pharmacological Applications
- Piperidine derivatives have been extensively studied for their pharmacological applications .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Nutrition and Health
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field .
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)isonicotinic acid |
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